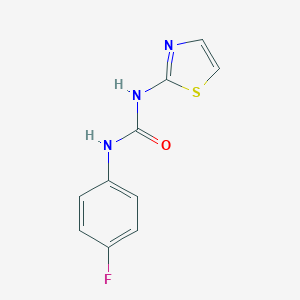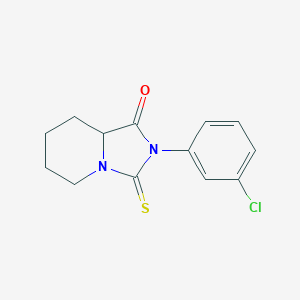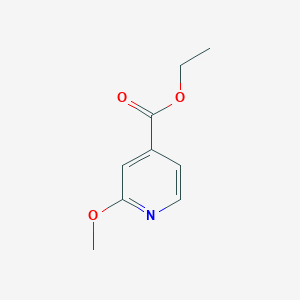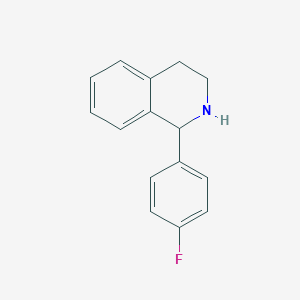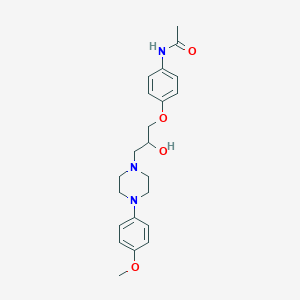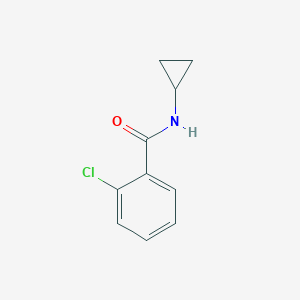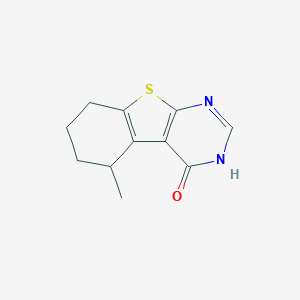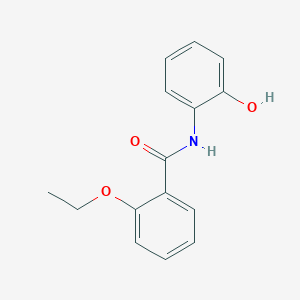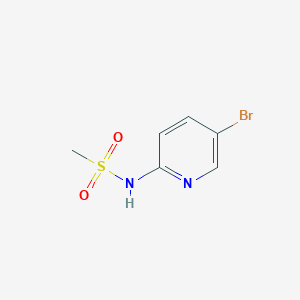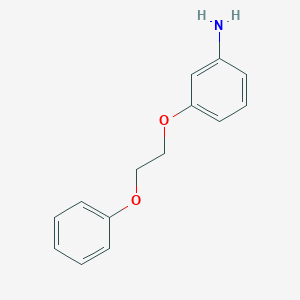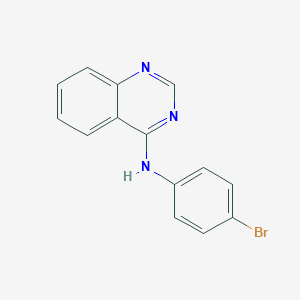
N-(4-bromophenyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)quinazolin-4-amine is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)quinazolin-4-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potent inhibitor of tyrosine kinase enzymes, which play a crucial role in cancer cell proliferation and survival. In inflammation research, N-(4-bromophenyl)quinazolin-4-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In neurological research, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to inhibit the activation of microglial cells, which are involved in the neuroinflammatory response.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)quinazolin-4-amine is primarily attributed to its ability to inhibit the activity of various enzymes and signaling pathways. In cancer cells, this compound inhibits the activity of tyrosine kinase enzymes, which leads to the inhibition of downstream signaling pathways involved in cancer cell survival and proliferation. In inflammatory cells, N-(4-bromophenyl)quinazolin-4-amine inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB and MAPK signaling pathways. In neurological cells, this compound inhibits the activation of microglial cells by blocking the activity of P2X7 receptors, which are involved in the neuroinflammatory response.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(4-bromophenyl)quinazolin-4-amine are dependent on its target enzyme or signaling pathway. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell proliferation and survival. In inflammatory cells, N-(4-bromophenyl)quinazolin-4-amine reduces the production of pro-inflammatory cytokines, which leads to the attenuation of the inflammatory response. In neurological cells, this compound reduces the activation of microglial cells, which leads to the attenuation of the neuroinflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-bromophenyl)quinazolin-4-amine is its high potency and selectivity towards its target enzymes or signaling pathways. This makes it a useful tool for studying the biological functions of these targets in various diseases. However, one of the limitations of this compound is its low solubility, which can limit its bioavailability and efficacy in vivo. Therefore, it is important to optimize the formulation and delivery of this compound for in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on N-(4-bromophenyl)quinazolin-4-amine. One direction is to explore its potential as a therapeutic agent in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to optimize its formulation and delivery for in vivo studies. Additionally, the structure-activity relationship of this compound can be further studied to identify more potent and selective analogs. Finally, the pharmacokinetics and pharmacodynamics of this compound can be studied to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of N-(4-bromophenyl)quinazolin-4-amine involves the reaction of 4-bromoaniline and 2-cyanophenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst loading, and reaction time.
Eigenschaften
CAS-Nummer |
81080-04-8 |
|---|---|
Produktname |
N-(4-bromophenyl)quinazolin-4-amine |
Molekularformel |
C14H10BrN3 |
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
N-(4-bromophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H10BrN3/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,16,17,18) |
InChI-Schlüssel |
QHSMLFMOCOYDBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



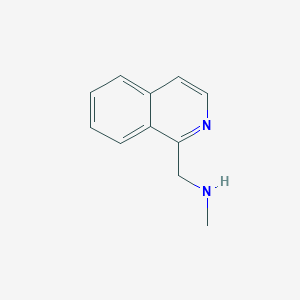
![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)

